

Physical and chemical properties of (3-Amino-1H-pyrazol-5-yl)methanol

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Compound of Interest

Compound Name: (3-Amino-1H-pyrazol-5-yl)methanol

Cat. No.: B591735

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An In-Depth Technical Guide on (3-Amino-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(3-Amino-1H-pyrazol-5-yl)methanol**. Due to tautomerism, this compound can also be referred to as (5-Amino-1H-pyrazol-3-yl)methanol. This document consolidates available data on its structure, properties, and synthesis, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

While extensive experimental data for **(3-Amino-1H-pyrazol-5-yl)methanol** is not widely published, predicted properties and data from closely related analogs provide a solid foundation for understanding its characteristics. The compound, identified by the CAS Number 1000895-26-0, possesses the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol.

Table 1: Physical and Chemical Properties of **(3-Amino-1H-pyrazol-5-yl)methanol**

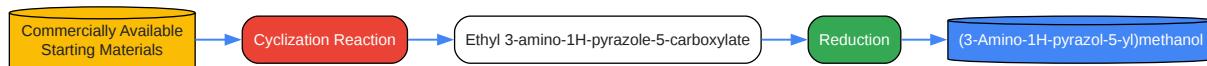
Property	Value	Source
Molecular Formula	C ₄ H ₇ N ₃ O	
Molecular Weight	113.12 g/mol	
CAS Number	1000895-26-0	[1] [2] [3]
Predicted Boiling Point	456.1 ± 30.0 °C	[3]
Predicted Density	1.467 ± 0.06 g/cm ³	[3]
Predicted pKa	13.52 ± 0.10	[3]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **(3-Amino-1H-pyrazol-5-yl)methanol** is not readily available in the surveyed literature. However, based on established synthetic routes for analogous aminopyrazole derivatives, a plausible and logical synthesis pathway would involve the reduction of a corresponding carboxylic acid or ester, such as ethyl 3-amino-1H-pyrazole-5-carboxylate.

Proposed Synthesis Workflow

The logical synthesis of **(3-Amino-1H-pyrazol-5-yl)methanol** can be envisioned through a two-step process starting from commercially available precursors. This process involves the formation of an aminopyrazole ester followed by its reduction to the desired alcohol.



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Caption: Proposed two-step synthesis of **(3-Amino-1H-pyrazol-5-yl)methanol**.

Experimental Protocol: Reduction of Ethyl 3-amino-1H-pyrazole-5-carboxylate (Hypothetical)

This protocol is a hypothetical procedure based on standard chemical reductions of esters to alcohols and has not been experimentally validated for this specific compound from the available literature.

1. Materials:

- Ethyl 3-amino-1H-pyrazole-5-carboxylate
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
- Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a suitable additive)
- Deionized water
- Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
- Organic solvent for extraction (e.g., Ethyl acetate)

2. Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., 1.5 equivalents of LiAlH₄) in anhydrous THF.
- Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
- Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

- Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **(3-Amino-1H-pyrazol-5-yl)methanol**.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

3. Characterization:

- The purified product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted and Inferred from Analogs)

While experimental spectra for **(3-Amino-1H-pyrazol-5-yl)methanol** are not available, data from closely related compounds can provide an estimation of the expected spectral features.

Table 2: Predicted and Inferred Spectroscopic Data

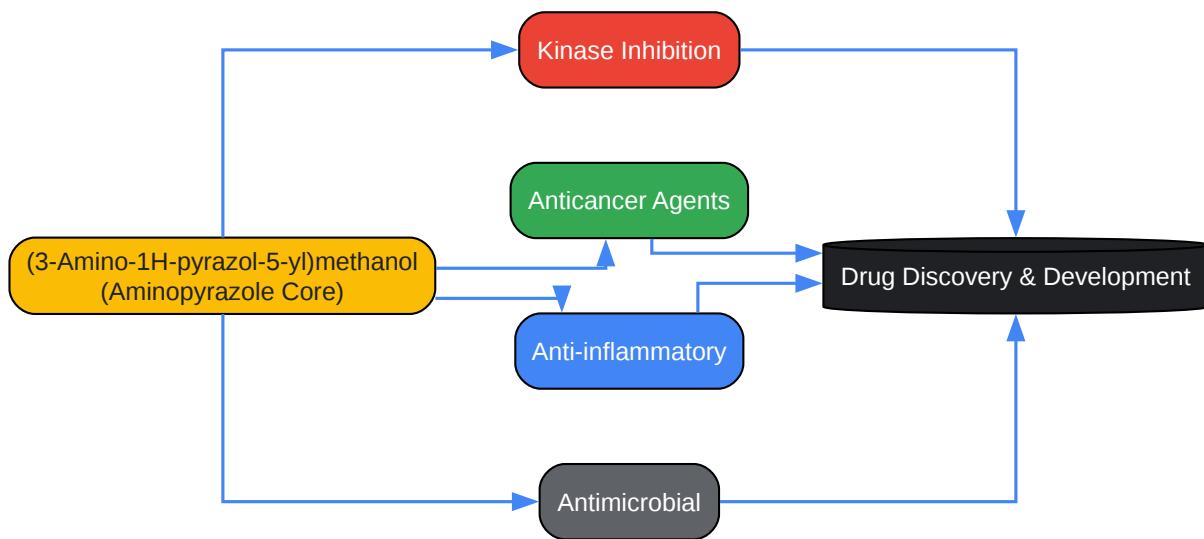
Technique	Predicted/Inferred Data
¹ H NMR	Signals corresponding to the pyrazole ring proton, the methylene protons of the methanol group, and the amine protons are expected. The chemical shifts will be influenced by the solvent used. For a similar compound, 3(5)-aminopyrazole, in DMSO-d ₆ , doublets for the ring protons appear around δ 7.33 and 5.52 ppm, with a broad singlet for the amine and NH protons around δ 7.05 ppm.[4]
¹³ C NMR	Expected signals include two for the pyrazole ring carbons and one for the methylene carbon of the methanol group. For related pyrazoles, the C3 and C5 carbons of the pyrazole ring resonate at distinct chemical shifts, which can be used to distinguish between tautomers.
IR Spectroscopy	Characteristic absorption bands are expected for the N-H stretching of the amine group (around 3300-3500 cm ⁻¹), O-H stretching of the methanol group (broad band around 3200-3600 cm ⁻¹), C-N stretching, and C=C/C=N stretching of the pyrazole ring (in the 1500-1650 cm ⁻¹ region).
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (113.12 g/mol). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications

Aminopyrazole derivatives are a well-established class of compounds with a broad range of biological activities. They are known to be valuable scaffolds in medicinal chemistry. While the

specific biological activity of **(3-Amino-1H-pyrazol-5-yl)methanol** has not been extensively reported, the aminopyrazole core is a key pharmacophore in numerous therapeutic agents.

Logical Relationship of Aminopyrazole Core to Biological Activity



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Caption: Potential biological activities stemming from the aminopyrazole core structure.

The presence of both an amino group and a hydroxymethyl group provides two reactive sites for further chemical modification, making **(3-Amino-1H-pyrazol-5-yl)methanol** a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

(3-Amino-1H-pyrazol-5-yl)methanol is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While a complete experimental dataset is not yet publicly available, this guide provides a consolidated overview of its known and predicted properties, along with a logical framework for its synthesis and potential applications. Further experimental investigation into the synthesis and biological

evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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